molecular formula C19H25NO2 B373862 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate

2-(diethylamino)ethyl 3-(1-naphthyl)propanoate

Cat. No.: B373862
M. Wt: 299.4g/mol
InChI Key: WSYCNOZBOHYBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is an organic compound with a complex structure that includes a naphthalene ring and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate typically involves the esterification of 3-naphthalen-1-ylpropanoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 3-(1-naphthyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(diethylamino)ethyl 3-(1-naphthyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The naphthalene ring may facilitate binding to hydrophobic pockets within proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 3-(2-furyl)-2-(1-naphthylmethyl)propanoate
  • 2-(Diethylamino)ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate

Uniqueness

2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is unique due to its specific combination of a naphthalene ring and a diethylaminoethyl group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4g/mol

IUPAC Name

2-(diethylamino)ethyl 3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C19H25NO2/c1-3-20(4-2)14-15-22-19(21)13-12-17-10-7-9-16-8-5-6-11-18(16)17/h5-11H,3-4,12-15H2,1-2H3

InChI Key

WSYCNOZBOHYBKN-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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